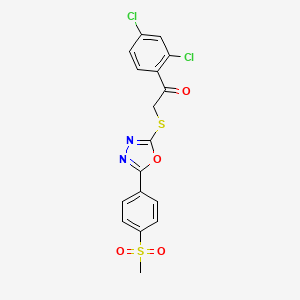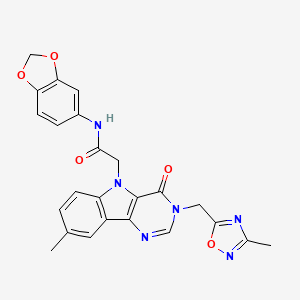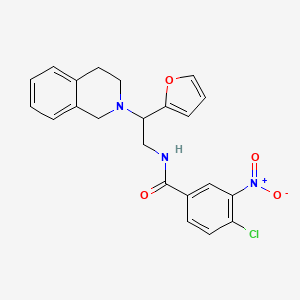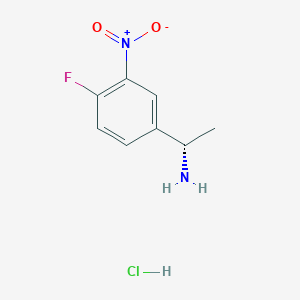![molecular formula C12H17N3O2 B2546166 N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclopropanecarboxamide CAS No. 1797860-46-8](/img/structure/B2546166.png)
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Catalyst-Free Synthesis of Pyrazole Derivatives
The first paper discusses the synthesis of a novel class of N-(1,7-dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives. These compounds were created through a 1,3-dipolar cycloaddition of azomethine imines with azlactones, followed by a rearrangement. This process is notable for its rapid completion under mild conditions without the need for a catalyst .
Cannabinoid Receptors Agonists with Low CNS Penetration
The second paper reports on the preparation of N-methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides. These compounds are a new class of hCB(1)/hCB(2) dual agonists with low central nervous system (CNS) penetration, which is advantageous for reducing CNS-related side effects. The paper highlights one compound in particular that showed minimal CNS penetration and lacked CNS side effects in pharmacodynamic testing .
Electrophilic Cyclization of Pyrazole Carboxamides
The third paper explores the cyclization of N-allyl(propargyl)-5-amino-1H-pyrazole-4-carboxamides using various reagents. The reactions yielded different products depending on the reagents used, including 4-[5-methyl(halomethyl)-4,5-dihydrooxazol-2-yl]-1H-pyrazol-5-amines and 2-(5-amino-1H-pyrazol-4-yl)-5-[(arylsulfanyl)methyl]-4,5-dihydro-1,3-oxazolium perchlorates. These reactions demonstrate the versatility of pyrazole carboxamides in chemical synthesis .
Structural Studies on Cycloalkyl Analogues of Pyrazole CB1 and CB2 Ligands
The fourth paper presents a series of N1 and C5 substituted cycloalkyl and C5 4-methylphenyl analogues of the N-(piperidin-1-yl)-4-methyl-1H-pyrazole-3-carboxamide class of cannabinoid ligands. These analogues were evaluated for their binding affinities to CB1 and CB2 receptors. The study used high field NMR spectroscopy and molecular mechanics geometry searches to analyze the geometries of the substituents relative to the pyrazole ring, providing insights into the structural requirements for ligand binding in the cannabinoid receptors .
Structure Elucidation of a Designer Drug
The fifth paper details the structure elucidation of a new cannabimimetic designer drug with a highly substituted pyrazole skeleton. The process involved NMR spectroscopy and MS techniques, along with the use of Internet shift prediction programs to predict (13)C NMR shifts. This approach allowed for an efficient and unambiguous determination of the compound's structure, which is a homologue of the substance AZ-037 .
Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis Techniques
Microwave-assisted synthesis methods have been developed for efficiently producing tetrazolyl pyrazole amides, which show promising activities including bactericidal, pesticidal, herbicidal, and antimicrobial activities. This innovative approach significantly reduces reaction time compared to traditional methods, demonstrating the compound's utility in rapid synthesis protocols (Hu, Wang, Zhou, & Xu, 2011).
Catalyst-Free Synthetic Approaches
Catalyst-free synthesis of novel compound derivatives has been achieved through 1,3-dipolar cycloaddition, showcasing the compound's flexibility in chemical reactions and potential for generating a variety of biologically active molecules without the need for catalysts (Liu, Xu, Sun, Lu, & Guo, 2014).
Antitumor Agents
Certain derivatives have been designed and synthesized with the aim of inhibiting tumor growth. For example, benzothiazole derivatives have exhibited selective cytotoxicity against tumorigenic cell lines, highlighting the potential therapeutic applications of these compounds in cancer treatment (Yoshida, Hayakawa, Hayashi, Agatsuma, Oda, Tanzawa, Iwasaki, Koyama, Furukawa, Kurakata, & Sugano, 2005).
Synthesis of Pyrazole Derivatives
The compound has served as a key intermediate in the synthesis of various pyrazole derivatives, which are explored for their potential applications in medicinal chemistry, including acting as synthetic ligands with affinity for DNA, comparable to natural DNA-binding proteins (Wurtz, Turner, Baird, & Dervan, 2001).
Antimicrobial Activity
Research has also focused on the synthesis of pyrazole-1-carboxamide derivatives, examining their antimicrobial activities against various bacterial and fungal strains. This showcases the compound's potential as a foundation for developing new antimicrobial agents (Sharshira & Hamada, 2011).
Eigenschaften
IUPAC Name |
N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-15-11-4-5-17-7-9(11)10(14-15)6-13-12(16)8-2-3-8/h8H,2-7H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONUSIJJPAXTJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((Imidazo[1,2-a]pyrimidin-2-ylmethyl)thio)benzo[d]thiazole](/img/structure/B2546084.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone](/img/structure/B2546088.png)







![3-((1-(Benzo[d]thiazole-6-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2546104.png)

